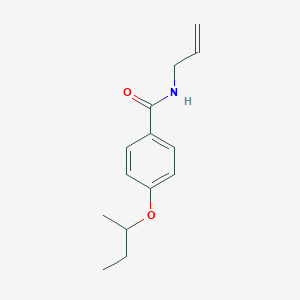![molecular formula C22H25NO4 B268322 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268322.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide, also known as MTB, is a compound that has been synthesized and studied for its potential therapeutic applications. MTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In
Mécanisme D'action
The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which may make it a potential anti-inflammatory agent. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to inhibit the growth of various fungal strains, suggesting that it may have potential as an antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is that it has been found to be relatively non-toxic to normal cells, making it a potentially safe and effective treatment for cancer. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to be stable in various solvents, making it easy to work with in lab settings. However, one limitation of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is that it can be difficult to synthesize, and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. One area of research could be to further investigate its potential as an anti-inflammatory agent, and to determine its mechanism of action in this regard. Additionally, further research could be done to investigate its potential as an antifungal agent, and to determine its efficacy against various fungal strains. Finally, more research could be done to investigate the potential use of 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methylprop-2-en-1-ol and benzoyl chloride to produce 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. This method has been found to be efficient and yields high purity 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide.
Applications De Recherche Scientifique
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential use as an antifungal agent, and has been found to inhibit the growth of various fungal strains.
Propriétés
Nom du produit |
3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide |
|---|---|
Formule moléculaire |
C22H25NO4 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H25NO4/c1-16(2)14-26-20-6-3-5-17(13-20)22(24)23-18-8-10-19(11-9-18)27-15-21-7-4-12-25-21/h3,5-6,8-11,13,21H,1,4,7,12,14-15H2,2H3,(H,23,24) |
Clé InChI |
XXRPJPHECJWUNB-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
SMILES canonique |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)


![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)
